4-Pyridinyl Regioisomer Outperforms 3-Pyridinyl by 2.2‑Fold in HepG2 Cytotoxicity
In a publicly available structure–activity relationship dataset, the 4-pyridyl-substituted pyrrolidine derivative (7a) inhibited HepG2 cell viability with an IC50 of 14.37 ± 0.26 μM, whereas the directly analogous 3-pyridyl compound (7c) exhibited an IC50 of 31.45 ± 0.44 μM [1]. Furthermore, 7a retained moderate activity against A549 cells (IC50 = 31.63 μM), while the 3-pyridyl analog was classified as inactive (IC50 > 40 μM).
| Evidence Dimension | Cytotoxic potency (IC50) against HepG2 human hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | 4-Pyridyl derivative 7a: IC50 = 14.37 ± 0.26 μM (HepG2); 31.63 ± 1.50 μM (A549) |
| Comparator Or Baseline | 3-Pyridyl derivative 7c: IC50 = 31.45 ± 0.44 μM (HepG2); >40 μM (A549) |
| Quantified Difference | 2.2‑fold lower IC50 for the 4-pyridyl isomer in HepG2; >1.3‑fold difference in A549 |
| Conditions | HepG2 and A549 cell lines; triplicate experiments; data reported as mean ± SD [1] |
Why This Matters
For medicinal chemistry programs that use the 4-pyridinyl scaffold as a key pharmacophore, selecting the correct regioisomer can mean the difference between a tractable lead series and a dead end; the 4-pyridinyl configuration provides a greater probability of retaining cellular activity.
- [1] Table 2. IC50 values (μM) for pyrrolidine derivatives against HepG2 and A549 cell lines. PMC7170311. https://pmc.ncbi.nlm.nih.gov/articles/PMC7170311/table/t0002/ (accessed 2026-05-03). View Source
